5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4OS/c1-2-18-24-22-27(25-18)21(28)20(29-22)19(15-7-9-17(23)10-8-15)26-12-11-14-5-3-4-6-16(14)13-26/h3-10,19,28H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTBLPDFVOHTFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC5=CC=CC=C5C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,4-dihydroisoquinoline intermediate through the Bischler-Napieralski reaction, which involves cyclization of phenylethylamines with acid chlorides . The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions. The final step often involves the formation of the thiazolotriazole core through cyclization reactions involving thioamides and hydrazines under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Synthetic Pathways and Key Intermediate Reactions
The compound is synthesized through multi-step protocols involving:
Table 1: Key Synthetic Steps
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Step 1 : Formation of a hydrazone intermediate via condensation of 4-chlorobenzaldehyde with hydrazine derivatives under reflux.
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Step 2 : Cyclization using CS₂ and KOH to construct the thiazolo[3,2-b] triazole scaffold .
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Step 3 : Mannich-type coupling with 3,4-dihydroisoquinoline to introduce the dihydroisoquinolinylmethyl group.
Functional Group Reactivity
The compound’s hydroxyl group, ethylthiazole, and aromatic chlorophenyl moiety enable diverse transformations:
Hydroxyl Group Reactions
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Acylation : Forms esters with acetyl chloride (e.g., 6-O-acetyl derivative).
Thiazolo-Triazole Core Modifications
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Nucleophilic Substitution : The triazole nitrogen undergoes alkylation with α,β-unsaturated ketones to yield fused pyrazole derivatives .
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Oxidation : The thiazole sulfur can oxidize to sulfoxide/sulfone derivatives under controlled H₂O₂ conditions .
Table 2: Reactivity of Substituents
| Group | Reaction Type | Reagents | Products |
|---|---|---|---|
| -OH | Alkylation | R-X, K₂CO₃ | Ethers |
| -OH | Acylation | AcCl, pyridine | Esters |
| Thiazole-S | Oxidation | H₂O₂, AcOH | Sulfoxides/sulfones |
Biological Interaction-Driven Reactions
The compound’s antifungal activity is linked to its ability to inhibit ergosterol biosynthesis. Key interactions include:
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Coordination with Heme Iron : The triazole nitrogen binds to cytochrome P450 enzymes (e.g., CYP51), disrupting fungal membrane synthesis.
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Hydrogen Bonding : The hydroxyl group forms H-bonds with fungal lanosterol 14α-demethylase active sites.
Figure 1: Proposed Binding Mechanism
textTriazole-N···Fe (CYP51) Hydroxyl-O···His374 (H-bond)
Stability and Degradation Pathways
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Photodegradation : Exposure to UV light induces cleavage of the thiazole-triazole bond, forming 4-chlorophenyl isoquinoline fragments .
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Hydrolysis : Under acidic conditions, the dihydroisoquinoline ring undergoes partial ring-opening.
Comparative Reactivity with Analogues
Unresolved Challenges
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibit promising anticancer activities. The thiazolo-triazole core structure is known to interact with various biological targets involved in cancer proliferation and survival pathways.
Neuroprotective Effects
Research suggests that derivatives of this compound may offer neuroprotective benefits. The presence of the isoquinoline moiety is associated with neuroactive properties, potentially aiding in conditions such as neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of 5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can be achieved through multi-step organic reactions involving sulfonylation and cyclization processes. The derivatives of this compound are also being investigated for their enhanced biological activities.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related thiazolo-triazole compound exhibited significant cytotoxicity against various cancer cell lines. The compound was shown to induce apoptosis and inhibit cell proliferation through the modulation of specific signaling pathways (e.g., MAPK and PI3K/Akt pathways) .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of a related isoquinoline derivative. The results indicated that the compound could reduce oxidative stress markers and improve neuronal survival in vitro models of neurodegeneration .
Mechanism of Action
The mechanism of action of 5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. The presence of the isoquinoline and thiazolotriazole moieties suggests potential interactions with neurotransmitter receptors or ion channels, which could modulate neurological functions .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
| Compound Name | Substituents | Key Structural Differences | Biological/Physical Implications |
|---|---|---|---|
| Target Compound | 4-chlorophenyl, 3,4-dihydroisoquinoline, 2-ethyl | Reference compound | Potential CNS activity due to dihydroisoquinoline |
| 5-((3-Chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | 3-chlorophenyl, 2-methyl | Chlorine at meta position; smaller alkyl group | Altered electronic distribution; reduced lipophilicity vs. ethyl analog |
| 5-((3-Chlorophenyl)(4-ethylpiperazinyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | Piperazinyl instead of dihydroisoquinoline | Basic piperazine ring replaces fused isoquinoline | Enhanced solubility; potential for different receptor targeting (e.g., serotonin/dopamine) |
| 5-{4-(3-Chlorophenyl)piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | 4-ethoxy-3-methoxyphenyl, piperazinyl | Bulky aryl-ether group; additional methoxy | Increased steric hindrance; possible improved blood-brain barrier penetration |
Key Observations :
- Chlorophenyl Position : The 4-chlorophenyl group in the target compound likely enhances planarity and binding to hydrophobic pockets compared to 3-chlorophenyl analogs .
- Alkyl Chain Variations: Ethyl substituents (vs.
- Heterocyclic Moieties: Replacing dihydroisoquinoline with piperazine (e.g., ) alters basicity and hydrogen-bonding capacity, impacting target selectivity.
Insights :
- The target compound’s synthesis likely follows a pathway similar to , utilizing PEG-400 as a green solvent and heterogeneous catalysis for eco-friendly production.
- Higher yields in are attributed to InCl3’s efficiency in facilitating S-alkylation.
Pharmacological and Physical Properties
Table 3: Comparative Bioactivity and Physicochemical Data
Analysis :
- The target compound’s higher LogP vs. triazole-thiols suggests better membrane permeability but possible solubility challenges.
- Dihydroisoquinoline’s basicity may enhance CNS penetration compared to non-aromatic heterocycles .
Molecular Docking and Target Interactions
- Analogues with Piperazine : Demonstrated affinity for serotonin receptors (5-HT2A) in related studies .
Biological Activity
The compound 5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Molecular Formula : C₁₈H₁₈ClN₃OS
- Molecular Weight : 363.87 g/mol
Antimicrobial Properties
Studies have indicated that the compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different strains tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The compound has shown promising results in anticancer assays. In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that it induces apoptosis and inhibits cell proliferation. The half-maximal inhibitory concentration (IC50) for HeLa cells was found to be approximately 12 µM.
The proposed mechanism of action involves the inhibition of specific enzymes associated with cell proliferation and survival pathways. The compound appears to interact with DNA topoisomerases and may inhibit angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling pathways.
Study 1: Antimicrobial Efficacy
In a controlled study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of the compound against clinical isolates. The results confirmed its potential as a therapeutic agent in treating infections caused by resistant bacterial strains.
Study 2: Anticancer Effects
A recent study in Cancer Letters investigated the anticancer properties of the compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer drug candidate.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing the thiazolo-triazol core structure of the compound?
- Methodological Answer : The synthesis of heterocyclic cores like thiazolo-triazol derivatives often requires precise control of reaction parameters. For example, PEG-400 medium with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C can enhance reaction efficiency by promoting heterocyclic ring closure . Intermediate purification via TLC and recrystallization in aqueous acetic acid ensures product integrity.
Q. Which characterization techniques are critical for confirming the structural integrity of the compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions and hydrogen bonding patterns (e.g., hydroxyl or thiol groups) . ESI-MS and HR-ESIMS provide molecular weight validation, while elemental analysis confirms stoichiometric ratios. For purity, HPLC with UV detection is recommended .
Q. How can researchers optimize substituent selection to enhance biological activity?
- Methodological Answer : Systematically vary R-groups at positions like the 4-chlorophenyl or dihydroisoquinolinyl moieties. Use parallel synthesis to generate analogs (e.g., fluorophenyl, bromophenyl derivatives) and screen them against target enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to correlate structural modifications with activity .
Advanced Research Questions
Q. How can molecular docking discrepancies be resolved when studying ligand-target interactions?
- Methodological Answer : Use Glide 2.5 for docking studies due to its superior handling of solvent-exposed charged groups and OPLS-AA force field optimization . Cross-validate results with molecular dynamics simulations (e.g., PMEMD in AMBER) to account for conformational flexibility. For conflicting poses, analyze interaction energies and hydrogen bond networks to prioritize biologically relevant conformations .
Q. What strategies address low yields in multi-step synthesis pathways involving dihydroisoquinoline intermediates?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction variables (e.g., temperature, solvent ratio, catalyst loading). For example, refluxing in ethanol for 2 hours with stoichiometric hydrazine improves cyclization yields . Intermediate stability can be enhanced by protecting groups (e.g., acetyl) during heterocyclic ring formation .
Q. How should researchers analyze contradictory data in enzyme inhibition assays?
- Methodological Answer : Perform dose-response curves (IC₅₀) in triplicate and use statistical tools like ANOVA to identify outliers. If activity varies across analogs (e.g., 4-chlorophenyl vs. 4-bromophenyl derivatives), conduct 3D-QSAR modeling to map steric/electronic effects on inhibition . Validate findings with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
